molecular formula C19H15ClO5 B5121179 benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5121179
M. Wt: 358.8 g/mol
InChI Key: RGJOQTPMTFJHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” is a complex organic molecule. Its IUPAC name is methyl (3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 448.9 . Other properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

Coumarin derivatives have been found to exhibit significant antimicrobial activity . In a study, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazides were synthesized and tested for their in vitro antimicrobial activity. The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Anticancer Agents

7-Hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents . The unique structure of coumarin allows it to interact with various biological targets, making it a promising candidate for the development of new anticancer drugs .

Reactions at the Benzylic Position

The benzylic position of benzyl compounds is often involved in various chemical reactions . For instance, free radical bromination, nucleophilic substitution, and oxidation can occur at the benzylic position . These reactions can be used to modify the benzyl compound and create new derivatives with different properties .

Synthesis of New Derivatives

The structure of “benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate” allows it to be used as a starting material for the synthesis of new compounds . For example, it can react with various organic halides to produce new coumarin derivatives .

Biological Importance

Substituted coumarins and acetohydrazide have been the subject of intensive research due to their biological importance . They have been found to exhibit a variety of interesting activities as antibacterial agents .

Preparation of Azolyl Ethanols

In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This compound can then react with various azoles to produce a series of coumarin-derived azolyl ethanols .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

benzyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-12-7-18(21)25-16-9-17(15(20)8-14(12)16)23-11-19(22)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJOQTPMTFJHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.